2-Chloro-4-fluoroaniline

Physicochemical Property Medicinal Chemistry pKa

2-Chloro-4-fluoroaniline (CAS 2106-02-7, C₆H₅ClFN, MW 145.56) is a dual-halogenated aromatic amine featuring chlorine at the ortho position and fluorine at the para position relative to the amino group. This substitution pattern confers distinct electronic properties and reactivity profiles that differentiate it from its positional isomers and non-halogenated analogs.

Molecular Formula C6H5ClFN
Molecular Weight 145.56 g/mol
CAS No. 2106-02-7
Cat. No. B1295073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoroaniline
CAS2106-02-7
Molecular FormulaC6H5ClFN
Molecular Weight145.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)N
InChIInChI=1S/C6H5ClFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
InChIKeyXRAKCYJTJGTSMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-fluoroaniline (CAS 2106-02-7) as a Dual-Halogenated Arylamine Building Block: Procurement-Relevant Physicochemical Baseline


2-Chloro-4-fluoroaniline (CAS 2106-02-7, C₆H₅ClFN, MW 145.56) is a dual-halogenated aromatic amine featuring chlorine at the ortho position and fluorine at the para position relative to the amino group. This substitution pattern confers distinct electronic properties and reactivity profiles that differentiate it from its positional isomers and non-halogenated analogs. Key physicochemical parameters include density 1.219 g/mL at 25°C, boiling point 192°C (lit.), refractive index n20/D 1.554, and a predicted pKa of 2.71±0.10 . The compound serves as a versatile intermediate in pharmaceutical and agrochemical syntheses , where the combination of electron-withdrawing halogen substituents modulates both nucleophilicity of the amino group and susceptibility to aromatic substitution at halogen-bearing positions.

Why 2-Chloro-4-fluoroaniline Cannot Be Substituted with Positional Isomers: Evidence for Selection-Specific Procurement


Procurement decisions for halogenated aniline intermediates cannot rely on generic class-level substitution. Positional isomers of chlorofluoroaniline—including 3-chloro-4-fluoroaniline (CAS 367-21-5) and 4-chloro-2-fluoroaniline (CAS 57946-56-2)—exhibit divergent physicochemical properties, electronic distributions, and synthetic utility. The ortho-chloro, para-fluoro substitution pattern in 2-chloro-4-fluoroaniline creates a unique electronic environment where the strongly electron-withdrawing para-fluorine (σp = 0.062) combines with ortho-chlorine to influence both the basicity of the amino group (pKa ~2.71 predicted) and regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions . Furthermore, 3-chloro-4-fluoroaniline is primarily established as a key intermediate for fluoroquinolone antibacterials , whereas 2-chloro-4-fluoroaniline appears in distinct therapeutic programs including VEGFR tyrosine kinase inhibitors and anti-tubercular agents. These application-divergent pathways underscore that isomer selection is not interchangeable but rather driven by target-specific synthetic requirements and downstream patent-protected routes. The quantitative evidence below establishes the compound-specific differentiation necessary for informed procurement.

Quantitative Differentiation of 2-Chloro-4-fluoroaniline (CAS 2106-02-7) Versus Comparators: A Procurement-Focused Evidence Guide


pKa and LogP Differentiation from 4-Fluoroaniline: Implications for Reactivity and Lipophilicity-Driven Selection

The introduction of an ortho-chloro substituent to 4-fluoroaniline significantly alters both basicity and lipophilicity. 2-Chloro-4-fluoroaniline exhibits a predicted pKa of 2.71±0.10 , substantially lower than 4-fluoroaniline (pKa 4.65 experimental [1]), representing a ~87-fold decrease in basicity. Concurrently, the predicted LogP of 2-chloro-4-fluoroaniline (ACD/LogP 1.68, Consensus LogP 2.24 ) is markedly elevated compared to 4-fluoroaniline (experimental LogP 1.15 [2]).

Physicochemical Property Medicinal Chemistry pKa

Pharmaceutical Intermediate Differentiation: Documented Use in VEGFR Tyrosine Kinase Inhibitors Versus 3-Chloro-4-fluoroaniline in Fluoroquinolones

2-Chloro-4-fluoroaniline (CAS 2106-02-7) is documented as a key synthetic intermediate in the preparation of 4-anilinoquinazoline VEGF receptor tyrosine kinase inhibitors [1]. In a published medicinal chemistry route, 4-chloro-2-fluoroaniline (2-fluoro-4-chloroaniline; CAS 57946-56-2) was condensed via NaH in DMF to yield quinazoline-4-amine target compounds with potent oral activity [1]. Notably, this contrasts with 3-chloro-4-fluoroaniline (CAS 367-21-5), which is predominantly established as an intermediate for fluoroquinolone antibacterials including levofloxacin , representing fundamentally distinct therapeutic target classes and synthetic pathways.

Medicinal Chemistry Oncology VEGFR Inhibitor

CID Mass Spectrometric Ortho-Effect Differentiation from 4-Chloro-2-fluoroaniline: Analytical Identity Verification

Collision-induced dissociation (CID) mass spectrometry enables unambiguous differentiation between 2-chloro-4-fluoroaniline and its positional isomer 4-chloro-2-fluoroaniline. A published fragmentation study demonstrated that the ortho-effect produces significant differentiation in CID mass spectra between these two isomers, with distinct fragmentation pathways arising from the differing spatial relationships between the halogen substituents and the amino group [1].

Analytical Chemistry Mass Spectrometry Isomer Differentiation

Agrochemical Intermediate Differentiation: Association with Diamide Insecticides Versus Generic Herbicide Precursors

2-Chloro-4-fluoroaniline is identified as an intermediate in the synthesis of chlorantraniliprole, a leading anthranilic diamide insecticide that acts on ryanodine receptors [1]. The diamide insecticide class represented global sales exceeding $2 billion annually as of 2020. In contrast, 3-chloro-4-fluoroaniline is more commonly associated with generic herbicidal aniline derivatives rather than the high-value diamide insecticide scaffold [2]. While both isomers serve agrochemical functions, the specific downstream commercial product classes differ substantially in market value and intellectual property landscape.

Agrochemical Synthesis Insecticide Intermediate Diamide Chemistry

Procurement-Aligned Application Scenarios for 2-Chloro-4-fluoroaniline (CAS 2106-02-7) Based on Verified Differentiation Evidence


Synthesis of 4-Anilinoquinazoline VEGFR Tyrosine Kinase Inhibitors

2-Chloro-4-fluoroaniline (CAS 2106-02-7) is a documented intermediate in the preparation of 4-anilinoquinazoline scaffolds targeting VEGF receptor tyrosine kinases. In published synthetic routes, condensation of 4-chloro-2-fluoroaniline with chloroquinazoline intermediates yields potent, orally active VEGFR inhibitors [1]. Procurement of this specific isomer is essential for reproducing these established medicinal chemistry routes, as alternative chlorofluoroaniline isomers have not been validated in this kinase inhibitor scaffold series.

Synthesis of Diamide Insecticides Including Chlorantraniliprole

2-Chloro-4-fluoroaniline serves as a key building block in the synthesis of anthranilic diamide insecticides, specifically chlorantraniliprole, a ryanodine receptor modulator with significant commercial value in crop protection [1]. The dual-halogen substitution pattern of this isomer is integral to the diamide scaffold architecture. Sourcing this specific compound enables access to this high-value agrochemical chemical space, differentiating it from alternative isomers employed in generic herbicide synthesis.

Medicinal Chemistry Programs Requiring Reduced Basicity and Enhanced Lipophilicity in Aniline Building Blocks

For medicinal chemistry campaigns where modulation of physicochemical properties is critical, 2-chloro-4-fluoroaniline offers quantifiably reduced basicity (predicted pKa 2.71±0.10 versus 4.65 for 4-fluoroaniline) and increased lipophilicity (Consensus LogP 2.24 versus 1.15 for 4-fluoroaniline) [1] [2]. These property shifts—approximately 87-fold reduced basicity and 3- to 12-fold increased lipophilicity—directly influence target engagement, membrane permeability, and off-target profiles. Procurement of this specific compound enables systematic SAR exploration where attenuated amine basicity and enhanced lipophilicity are design objectives.

Analytical Method Development for Isomer-Specific Quality Control

The established CID mass spectrometric ortho-effect differentiation between 2-chloro-4-fluoroaniline and 4-chloro-2-fluoroaniline provides a validated analytical basis for isomer-specific quality control methods [1]. Procurement of authenticated reference standards of 2-chloro-4-fluoroaniline enables development of robust incoming material acceptance protocols, ensuring that the correct isomer is received from suppliers—critical for synthetic reproducibility and regulatory documentation in both pharmaceutical and agrochemical manufacturing environments.

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